molecular formula C17H15ClN2O3 B5154699 4-chloro-N'-[5-(furan-2-yl)-3-oxocyclohexen-1-yl]benzohydrazide

4-chloro-N'-[5-(furan-2-yl)-3-oxocyclohexen-1-yl]benzohydrazide

Cat. No.: B5154699
M. Wt: 330.8 g/mol
InChI Key: LGLZXCYHOQESPA-UHFFFAOYSA-N
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Description

4-chloro-N’-[5-(furan-2-yl)-3-oxocyclohexen-1-yl]benzohydrazide is a complex organic compound that features a furan ring, a cyclohexenone moiety, and a benzohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-[5-(furan-2-yl)-3-oxocyclohexen-1-yl]benzohydrazide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Cyclohexenone Formation: The cyclohexenone moiety can be prepared via the Robinson annulation reaction, which combines a ketone and an α,β-unsaturated carbonyl compound.

    Benzohydrazide Formation: The benzohydrazide group is typically introduced through the reaction of benzoyl chloride with hydrazine hydrate.

    Coupling Reactions: The final step involves coupling the furan ring, cyclohexenone, and benzohydrazide groups under appropriate conditions, such as using a base like triethylamine in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the cyclization and coupling reactions to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-[5-(furan-2-yl)-3-oxocyclohexen-1-yl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The cyclohexenone moiety can be reduced to cyclohexanol derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

4-chloro-N’-[5-(furan-2-yl)-3-oxocyclohexen-1-yl]benzohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its unique structural features.

    Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industrial Applications: Potential use as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-chloro-N’-[5-(furan-2-yl)-3-oxocyclohexen-1-yl]benzohydrazide involves its interaction with biological targets such as enzymes and receptors. The furan ring and benzohydrazide moiety can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. The compound may also interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N’-[(E)-{5-[(4-nitrophenoxy)methyl]furan-2-yl}methylidene]benzohydrazide
  • 2-(4-chloro-3-methylphenoxy)-N’-[{5’-(substituted aryl)-furan-2’-yl}-methylidene]-acetohydrazides

Uniqueness

4-chloro-N’-[5-(furan-2-yl)-3-oxocyclohexen-1-yl]benzohydrazide is unique due to its combination of a furan ring, cyclohexenone moiety, and benzohydrazide group. This combination provides a distinct set of chemical properties and biological activities that are not found in other similar compounds.

Properties

IUPAC Name

4-chloro-N'-[5-(furan-2-yl)-3-oxocyclohexen-1-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3/c18-13-5-3-11(4-6-13)17(22)20-19-14-8-12(9-15(21)10-14)16-2-1-7-23-16/h1-7,10,12,19H,8-9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLZXCYHOQESPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C=C1NNC(=O)C2=CC=C(C=C2)Cl)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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